molecular formula C15H26O2 B14420628 6-Methoxy-2,6-dimethyldodec-4-YN-3-one CAS No. 82724-81-0

6-Methoxy-2,6-dimethyldodec-4-YN-3-one

Katalognummer: B14420628
CAS-Nummer: 82724-81-0
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: MGCWIFIMCNNWFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2,6-dimethyldodec-4-YN-3-one is an organic compound with the molecular formula C15H26O2 This compound is characterized by the presence of a methoxy group, two methyl groups, and a triple bond within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2,6-dimethyldodec-4-YN-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2,6-dimethyldodec-4-YN-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-2,6-dimethyldodec-4-YN-2-one: Similar structure but with a different position of the carbonyl group.

    6-Methoxy-2,6-dimethyldodec-4-YN-4-one: Similar structure but with a different position of the carbonyl group.

    6-Methoxy-2,6-dimethyldodec-4-YN-5-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

6-Methoxy-2,6-dimethyldodec-4-YN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

82724-81-0

Molekularformel

C15H26O2

Molekulargewicht

238.37 g/mol

IUPAC-Name

6-methoxy-2,6-dimethyldodec-4-yn-3-one

InChI

InChI=1S/C15H26O2/c1-6-7-8-9-11-15(4,17-5)12-10-14(16)13(2)3/h13H,6-9,11H2,1-5H3

InChI-Schlüssel

MGCWIFIMCNNWFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)(C#CC(=O)C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.